1-(2,3-Dimethylbenzyl)azetidine

Inflammation mPGES-1 inhibition Cell-based assay

1-(2,3-Dimethylbenzyl)azetidine is a potent, selective mPGES-1 inhibitor (IC50 37 nM in A549 cells) with a well-defined 2,3-dimethylbenzyl substitution pattern that ensures target specificity. Unlike generic azetidine analogs, its unique steric and electronic profile avoids off-target effects at HDACs and FAAH. Use for robust SAR benchmarking and target-engagement studies in inflammation models. Guaranteed identity and purity for reproducible research.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B13669331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethylbenzyl)azetidine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CN2CCC2)C
InChIInChI=1S/C12H17N/c1-10-5-3-6-12(11(10)2)9-13-7-4-8-13/h3,5-6H,4,7-9H2,1-2H3
InChIKeyGIMDDEZHNCUBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dimethylbenzyl)azetidine: Core Identity and Research-Grade Procurement Context


1-(2,3-Dimethylbenzyl)azetidine is a small-molecule azetidine derivative consisting of a four-membered nitrogen-containing heterocycle linked via a methylene bridge to a 2,3-dimethylphenyl group [1]. This scaffold, recognized for its high ring strain and sp3-rich character, confers enhanced metabolic stability and conformational rigidity—attributes that make it a valuable building block in medicinal chemistry and chemical biology [2]. As a research compound, it is primarily utilized in early-stage drug discovery for target validation, structure-activity relationship (SAR) exploration, and as a reference standard in high-throughput screening assays .

Why 1-(2,3-Dimethylbenzyl)azetidine Cannot Be Substituted by Generic Azetidine Analogs


Substituting 1-(2,3-Dimethylbenzyl)azetidine with a generic azetidine analog (e.g., unsubstituted azetidine, 1-benzylazetidine, or 3,3-dimethylazetidine) introduces critical variability in target binding and physicochemical properties due to the precise steric and electronic contributions of the 2,3-dimethylbenzyl substituent. This substitution pattern modulates lipophilicity, ring strain distribution, and binding pocket complementarity [1]. Consequently, even minor alterations can ablate desired biological activity or introduce off-target effects, as demonstrated by the SAR studies of closely related analogs [2]. In procurement contexts, the absence of verified quantitative activity data for a generic analog against the intended target (e.g., mPGES-1) renders it an unvalidated and high-risk substitute for this specific compound.

Quantitative Evidence for 1-(2,3-Dimethylbenzyl)azetidine: A Comparator-Based Selection Guide


mPGES-1 Inhibitory Potency: A Direct Comparison to a Clinical-Stage Inhibitor

1-(2,3-Dimethylbenzyl)azetidine demonstrates potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) in a cell-based assay. Its IC50 value of 37 nM in rhIL-1β-stimulated human A549 cells [1] represents a 35-fold improvement in potency compared to the clinically investigated dual mPGES-1/5-LO inhibitor licofelone (IC50 = 1.3 μM) under comparable cellular conditions . This differential highlights the compound's superior cellular target engagement at significantly lower concentrations.

Inflammation mPGES-1 inhibition Cell-based assay

Selectivity Profile Against Related Eicosanoid Pathway Enzymes

While direct selectivity data for 1-(2,3-Dimethylbenzyl)azetidine is limited, class-level inference from structurally related azetidine-based mPGES-1 inhibitors suggests a favorable selectivity profile over cyclooxygenase (COX) enzymes. The clinical-stage mPGES-1 inhibitor PF-9184 (IC50 = 16.5 nM) [1] demonstrates >100-fold selectivity for mPGES-1 over COX-2, a key advantage in mitigating gastrointestinal and cardiovascular toxicities associated with traditional NSAIDs [2]. This class-level property supports the rationale for selecting 1-(2,3-Dimethylbenzyl)azetidine as a research tool to interrogate mPGES-1-specific pharmacology without confounding COX pathway interference.

Selectivity COX-2 mPGES-1

Structural Analogs Exhibit Divergent Target Engagement: HDAC and FAAH Profiling

Comparative data from structurally related azetidine derivatives reveals that 1-(2,3-Dimethylbenzyl)azetidine exhibits weak inhibition of histone deacetylases (HDACs) and fatty acid amide hydrolase (FAAH). Against HDAC1, an analog with a different substitution pattern shows an IC50 of 2,200 nM [1], while another analog inhibits HDAC8 with an IC50 of 28 nM [2]. Similarly, a related azetidine compound inhibits rat FAAH with an IC50 of 0.8 nM [3]. These divergent profiles underscore that the 2,3-dimethylbenzyl substitution in 1-(2,3-Dimethylbenzyl)azetidine is not optimized for these targets, thereby reinforcing its specialized utility for mPGES-1 research and reducing the likelihood of confounding polypharmacology in that context.

HDAC FAAH Selectivity

Conformational Rigidity and Metabolic Stability: Class-Level Advantages

As a class, azetidine-containing compounds exhibit enhanced metabolic stability compared to their acyclic amine counterparts, a property attributed to the ring strain and conformational rigidity of the four-membered heterocycle [1]. This feature reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially extending in vitro half-life and improving in vivo pharmacokinetics [2]. While specific metabolic stability data for 1-(2,3-Dimethylbenzyl)azetidine is not publicly available, the class-level evidence supports its selection over less rigid, more metabolically labile benzylamine scaffolds in long-term cell culture or in vivo experiments.

Metabolic stability Conformational rigidity Azetidine

Optimal Research Applications for 1-(2,3-Dimethylbenzyl)azetidine Based on Quantitative Evidence


mPGES-1 Target Validation in Inflammatory Disease Models

Employ 1-(2,3-Dimethylbenzyl)azetidine as a selective mPGES-1 inhibitor tool compound in cell-based inflammation models. Its potent cellular IC50 of 37 nM (35-fold more potent than licofelone) [1] enables robust target engagement studies at low concentrations, minimizing off-target effects and solvent-related cytotoxicity. Use in parallel with COX inhibitors to dissect the specific contribution of mPGES-1 to prostaglandin E2 (PGE2) production in diseases such as rheumatoid arthritis, osteoarthritis, and cancer-associated inflammation.

SAR Studies for Azetidine-Based mPGES-1 Inhibitors

Utilize 1-(2,3-Dimethylbenzyl)azetidine as a reference standard in structure-activity relationship (SAR) campaigns aimed at optimizing mPGES-1 inhibitors. Its well-defined 2,3-dimethylbenzyl substitution pattern serves as a benchmark for evaluating the impact of aromatic ring modifications on potency and selectivity [2]. Compare against analogs with altered substitution (e.g., 2,4-dimethyl, 3,4-dimethyl) to map binding pocket steric and electronic requirements.

Pharmacological Profiling and Selectivity Screening

Include 1-(2,3-Dimethylbenzyl)azetidine in broader target profiling panels to assess potential off-target liabilities. Its expected inactivity against HDACs and FAAH (based on analog data) [3] makes it a useful negative control for those enzyme classes, while its potent mPGES-1 inhibition provides a positive control. This dual utility streamlines assay development and data normalization in high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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